molecular formula C16H34N4O4 B10782326 2-[2-aminoethyl-[2-(butylcarbamoyloxy)ethyl]amino]ethyl N-butylcarbamate

2-[2-aminoethyl-[2-(butylcarbamoyloxy)ethyl]amino]ethyl N-butylcarbamate

Cat. No.: B10782326
M. Wt: 346.47 g/mol
InChI Key: DDORTSYMZFRMOQ-UHFFFAOYSA-N
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Description

2-[2-aminoethyl-[2-(butylcarbamoyloxy)ethyl]amino]ethyl N-butylcarbamate is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-aminoethyl-[2-(butylcarbamoyloxy)ethyl]amino]ethyl N-butylcarbamate typically involves multi-step organic reactions. One common method includes the reaction of 2-(butylcarbamoyloxy)ethylamine with 2-aminoethylamine under controlled conditions to form the intermediate compound. This intermediate is then reacted with N-butylcarbamate to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The process is monitored for temperature, pressure, and pH to optimize the reaction and minimize by-products. Purification steps such as crystallization or chromatography are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-[2-aminoethyl-[2-(butylcarbamoyloxy)ethyl]amino]ethyl N-butylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino or carbamate groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[2-aminoethyl-[2-(butylcarbamoyloxy)ethyl]amino]ethyl N-butylcarbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic effects and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[2-aminoethyl-[2-(butylcarbamoyloxy)ethyl]amino]ethyl N-butylcarbamate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-aminoethyl-[2-(ethylcarbamoyloxy)ethyl]amino]ethyl N-ethylcarbamate
  • 2-[2-aminoethyl-[2-(methylcarbamoyloxy)ethyl]amino]ethyl N-methylcarbamate

Uniqueness

What sets 2-[2-aminoethyl-[2-(butylcarbamoyloxy)ethyl]amino]ethyl N-butylcarbamate apart is its specific combination of functional groups, which confer unique reactivity and biological activity. This makes it particularly valuable in applications where precise molecular interactions are required.

Properties

Molecular Formula

C16H34N4O4

Molecular Weight

346.47 g/mol

IUPAC Name

2-[2-aminoethyl-[2-(butylcarbamoyloxy)ethyl]amino]ethyl N-butylcarbamate

InChI

InChI=1S/C16H34N4O4/c1-3-5-8-18-15(21)23-13-11-20(10-7-17)12-14-24-16(22)19-9-6-4-2/h3-14,17H2,1-2H3,(H,18,21)(H,19,22)

InChI Key

DDORTSYMZFRMOQ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)OCCN(CCN)CCOC(=O)NCCCC

Origin of Product

United States

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